
4-Acetylphenyloxooxazolidinylmethylacetamide
Overview
Description
4-Acetylphenyloxooxazolidinylmethylacetamide is a synthetic compound belonging to the oxazolidinone class of antibacterial agents. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive bacteria such as staphylococci and streptococci . This compound has garnered significant interest due to its potential in treating infections caused by antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyloxooxazolidinylmethylacetamide typically involves the reaction of 4-acetylphenyl isocyanate with oxazolidinone derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar synthetic route but with enhanced reaction conditions to maximize efficiency and yield. This includes the use of high-purity reagents, automated reaction monitoring, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyloxooxazolidinylmethylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
4-Acetylphenyloxooxazolidinylmethylacetamide has diverse applications in scientific research:
Mechanism of Action
The antibacterial activity of 4-Acetylphenyloxooxazolidinylmethylacetamide is primarily due to its inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptidyl transferase activity .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with a broader spectrum of activity and clinical use.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.
Uniqueness: this compound is unique due to its specific structural features that confer high activity against resistant bacterial strains. Its ability to inhibit protein synthesis at low concentrations makes it a valuable compound in the fight against antibiotic resistance .
Properties
IUPAC Name |
N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUJOYUVLWPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908968 | |
| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104421-21-8 | |
| Record name | 4-Acetylphenyloxooxazolidinylmethylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104421218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of DuP 721?
A1: DuP 721 acts as a potent inhibitor of bacterial protein synthesis. Specifically, it interferes with an early step in the initiation phase of protein synthesis, preceding the interaction of fMet-tRNA(fMet) and 30S ribosomal subunits with the initiator codon. []
Q2: How does DuP 721 affect bacterial cells?
A2: DuP 721 primarily inhibits bacterial protein synthesis, leading to growth arrest. It demonstrates minimal impact on RNA and DNA synthesis at concentrations effective for protein synthesis inhibition. []
Q3: Which bacterial species are primarily susceptible to DuP 721?
A3: DuP 721 exhibits potent activity against a broad range of Gram-positive bacteria, including multi-drug resistant strains of staphylococci and streptococci. [, ] It also shows activity against Bacteroides fragilis. [, ]
Q4: Does DuP 721 show activity against methicillin-resistant Staphylococcus aureus (MRSA)?
A4: Yes, DuP 721 demonstrates equal activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. []
Q5: Is DuP 721 effective against Gram-negative bacteria?
A5: DuP 721's activity is primarily limited to Gram-positive bacteria. While generally inactive against wild-type Escherichia coli, it can inhibit E. coli when the outer membrane is compromised, either genetically or chemically. [, ]
Q6: What are the MIC values of DuP 721 against common Gram-positive pathogens?
A6: MIC90 values for DuP 721 range from 1 to 4 µg/mL for staphylococci, 4 µg/mL for Group D streptococci, and 4 µg/mL for Bacteroides fragilis isolates. []
Q7: How does the in vitro activity of DuP 721 compare to other antibiotics?
A7: DuP 721 shows comparable or superior in vitro activity against Gram-positive bacteria when compared to vancomycin, ciprofloxacin, and imipenem. [] For instance, against staphylococci, the MIC90s for DuP 721 are 1-4 µg/mL, whereas vancomycin ranges from 1 to 2 µg/mL, ciprofloxacin at 0.5 µg/mL, and imipenem from 2 to greater than 16 µg/mL. []
Q8: What is the significance of the L-isomer of DuP 721?
A8: Only the L-isomer of DuP 721 exhibits antibacterial activity. The D-isomer shows significantly reduced potency, indicating the importance of stereochemistry for its mechanism of action. []
Q9: How do substituents on the oxazolidinone ring affect DuP 721's activity?
A9: Modifications at the 5-methyl position (B-substituent) of the oxazolidinone ring, such as NHCOCH3, OH, or Cl, influence the correlation between MIC and IC50 values. [] Additionally, variations in the A-substituent significantly impact protein synthesis inhibition potency. []
Q10: Has DuP 721 shown efficacy in animal models of infection?
A10: Yes, both oral and parenteral administration of DuP 721 demonstrated protective effects against staphylococcal and streptococcal infections in mice. The effective doses were comparable to vancomycin. []
Q11: What potential applications of DuP 721 are suggested by the research?
A11: The research suggests DuP 721 holds potential as a treatment for infections caused by susceptible Gram-positive bacteria, including MRSA. [, ] Further research is warranted to fully explore its clinical utility.
Q12: Have any resistance mechanisms to DuP 721 been identified?
A12: While primary resistance appears to be rare, research has identified potential for mutations in the 23S ribosomal RNA of the 50S ribosomal subunit that could confer resistance to DuP 721. [23-25]
Q13: Were any toxicity concerns associated with DuP 721 identified?
A13: While research on DuP 721 showed promising antibacterial activity, further development was discontinued due to toxicity concerns observed in animal models. [, ] These concerns primarily involved myelosuppression. [, ]
Q14: How has research on DuP 721 contributed to the field of antibacterial agents?
A14: DuP 721 served as an important early oxazolidinone compound, paving the way for the development of other clinically successful oxazolidinone antibiotics, such as linezolid. [] Its study provided valuable insights into the structure-activity relationships and mechanism of action of this class of antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


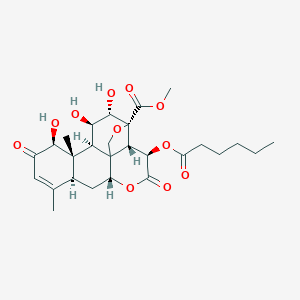

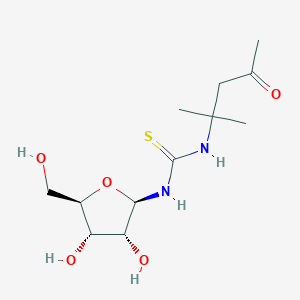

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylfo](/img/structure/B216857.png)
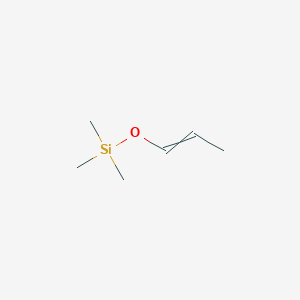

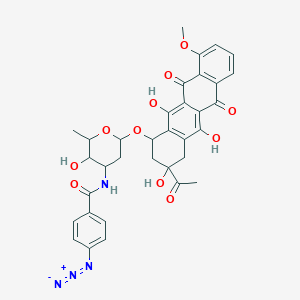
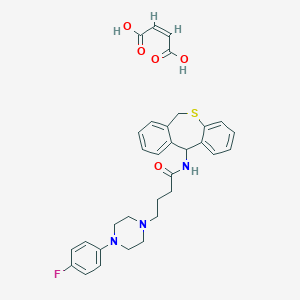
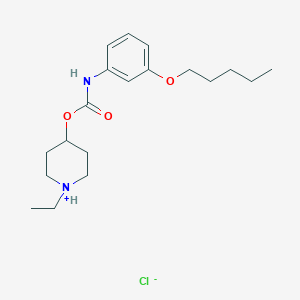
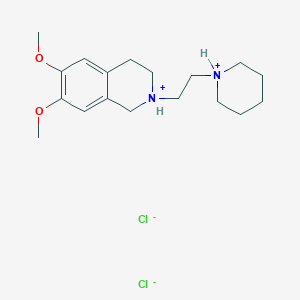

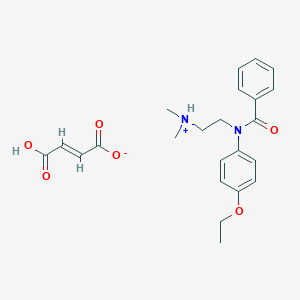
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
